BENGHE Foundational & Exploratory

Check Availability & Pricing

Fmoc-Tyr(tBu)-OH: A Comprehensive Technical
Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fmoc-Tyr(tBu)-OH

Cat. No.: B557300

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Tyr(tBu)-OH, or N-a-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a
cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS). Its strategic
design, incorporating orthogonal protecting groups, allows for the efficient and high-fidelity
construction of complex peptides. This technical guide provides an in-depth exploration of its
chemical properties, structure, and critical role in modern peptide chemistry, tailored for
professionals in research and drug development.

Core Chemical Properties and Structure

Fmoc-Tyr(tBu)-OH is a white to off-white crystalline powder.[1] The fundamental structure
consists of the L-tyrosine backbone, with the alpha-amino group protected by a base-labile 9-
fluorenylmethoxycarbonyl (Fmoc) group and the phenolic hydroxyl side-chain protected by an
acid-labile tert-butyl (tBu) group.[2][3] This orthogonal protection scheme is the key to its utility,
enabling selective deprotection of the N-terminus for chain elongation without compromising
side-chain integrity.[3][4]

Quantitative Data Summary

The key physicochemical properties of Fmoc-Tyr(tBu)-OH are summarized in the table below

for easy reference.
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Property Value References
CAS Number 71989-38-3 [1][2][5]116]
Molecular Formula C2sH29NOs (116171181
Molecular Weight 459.53 g/mol [11I5161[7]
White to off-white
Appearance _ [1][2][5]
powder/crystalline powder
Melting Point ~150-156 °C [1][6]
Soluble in DMF, DMSO, and
N methanol; sparingly soluble in
Solubility [1][2][e]
chloroform and ethanol;
insoluble in water.
_ . [a]20/D -29+2°, ¢ = 1% in
Optical Rotation
DMF
N 2-8°C or -20°C for long-term
Storage Conditions [51[6]1[9][10]

storage

Stability

Stable under normal

temperatures and pressures.

[6]

Experimental Protocols in Solid-Phase Peptide

Synthesis

Fmoc-Tyr(tBu)-OH is a standard reagent for introducing tyrosine residues in Fmoc-based

SPPS.[1][9][11] The process involves a cyclical workflow of deprotection and coupling.

Fmoc Group Deprotection

The removal of the N-terminal Fmoc group is achieved using a mild base, typically piperidine.

Methodology:

o Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes

in a reaction vessel.

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854161.htm
https://www.guidechem.com/encyclopedia/fmoc-tyr-tbu-oh-dic26910.html
https://www.medchemexpress.com/fmoc-tyr-tbu-oh.html
https://www.hsppharma.com/apis-and-intermediates/fmoc-tyr-tbu-oh-cas-71989-38-3.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854161.htm
https://www.hsppharma.com/apis-and-intermediates/fmoc-tyr-tbu-oh-cas-71989-38-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-L-Tyr_tBu_-OH
https://www.peptide.com/custdocs/MSDS%20AFY105%20Fmoc-Tyr(tBu).pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854161.htm
https://www.medchemexpress.com/fmoc-tyr-tbu-oh.html
https://www.hsppharma.com/apis-and-intermediates/fmoc-tyr-tbu-oh-cas-71989-38-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-L-Tyr_tBu_-OH
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854161.htm
https://www.guidechem.com/encyclopedia/fmoc-tyr-tbu-oh-dic26910.html
https://www.medchemexpress.com/fmoc-tyr-tbu-oh.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854161.htm
https://www.hsppharma.com/apis-and-intermediates/fmoc-tyr-tbu-oh-cas-71989-38-3.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854161.htm
https://www.guidechem.com/encyclopedia/fmoc-tyr-tbu-oh-dic26910.html
https://www.caymanchem.com/product/42581/fmoc-tyr-tbu-oh
https://www.medchemexpress.com/fmoc-tyr-tbu-oh.html
https://www.hsppharma.com/apis-and-intermediates/fmoc-tyr-tbu-oh-cas-71989-38-3.html
https://www.caymanchem.com/product/42581/fmoc-tyr-tbu-oh
https://www.apexbt.com/downloader/document/A7989/Datasheet.pdf
https://www.hsppharma.com/apis-and-intermediates/fmoc-tyr-tbu-oh-cas-71989-38-3.html
https://www.benchchem.com/product/b557300?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5854161.htm
https://www.caymanchem.com/product/42581/fmoc-tyr-tbu-oh
https://cem.com/spps-chem/fmoc-aa/fmoc-tyr-tbu-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

o Agitation: Agitate the mixture at room temperature for 5-20 minutes. Two shorter treatments
are often preferred to minimize side reactions.

e Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7
cycles) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Start: | Swell Resin Fmoc Removal: Wash Resin Result:
Fmoc-Peptide-Resin . (DMF) 20% Piperidine in DMF (DMF) HzN-Peptide-Resin

Click to download full resolution via product page

Caption: Workflow for N-terminal Fmoc deprotection in SPPS.

Amino Acid Coupling

Following Fmoc removal, the next amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the newly
exposed N-terminus of the growing peptide chain.

Methodology:

o Activation: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to
resin loading) by dissolving it in DMF with a coupling reagent such as HBTU/HATU (3-5 eq.)
and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.). Allow the
mixture to stand for several minutes.

e Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
o Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

e Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove
excess reagents and byproducts. A capping step with acetic anhydride can be performed to
block any unreacted amino groups.[12]

Final Cleavage and Side-Chain Deprotection
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Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support,
and the tert-butyl side-chain protecting group is removed simultaneously.

Methodology:

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it
thoroughly under vacuum.

o Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of Trifluoroacetic Acid
(TFA) with scavengers to prevent side reactions. A common mixture is 95% TFA, 2.5% water,
and 2.5% triisopropylsilane (TIS).[13]

o Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood and agitate
at room temperature for 2-4 hours.

o Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by
adding the filtrate to cold diethyl ether.

« |solation and Purification: Collect the precipitated peptide by centrifugation, wash with cold
ether, and dry. The crude peptide is then typically purified by reverse-phase high-
performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The success of Fmoc-based SPPS hinges on the orthogonal nature of the protecting groups,
which allows for a controlled and stepwise synthesis.
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Caption: Logical relationship of orthogonal protecting groups in Fmoc-SPPS.

The use of Fmoc-Tyr(tBu)-OH prevents the acylation of the tyrosine side-chain during coupling
steps, thereby avoiding the formation of branched peptide impurities and increasing the
efficiency of the synthesis.[1] This strategic protection is essential for achieving high purity and
yield in the final peptide product.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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